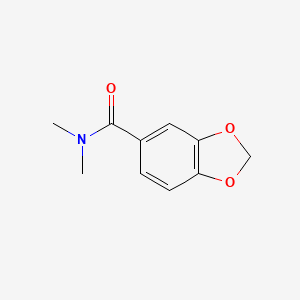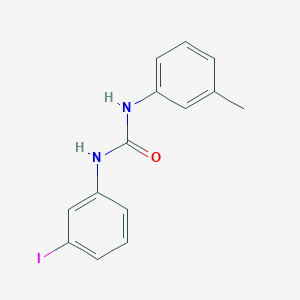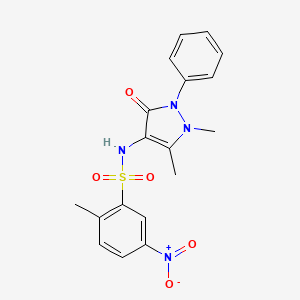
N,N-dimethyl-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1,3-benzodioxole-5-carboxamide, also known as MDB or methylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of psychoactive drugs. It is a designer drug that has been used as a substitute for MDMA or ecstasy. MDB has been attracting attention in the scientific community due to its potential for use in research and its potential therapeutic applications.
Wirkmechanismus
N,N-dimethyl-1,3-benzodioxole-5-carboxamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the brain's reward pathway, which is responsible for producing feelings of pleasure and reward.
Biochemical and Physiological Effects:
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause the release of stress hormones like cortisol and adrenaline. In addition, it can cause changes in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has a relatively low toxicity compared to other psychoactive drugs. However, one limitation of using N,N-dimethyl-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a designer drug and its long-term effects on the brain and body are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N,N-dimethyl-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of the drug. It has been suggested that N,N-dimethyl-1,3-benzodioxole-5-carboxamide could be used to treat a range of mental health conditions, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychoactive drugs that are based on the structure of N,N-dimethyl-1,3-benzodioxole-5-carboxamide. These drugs could have similar effects to MDMA but with fewer side effects and a lower risk of addiction.
Synthesemethoden
N,N-dimethyl-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine. The resulting product is then reduced using sodium borohydride to produce N,N-dimethyl-1,3-benzodioxole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has been used in scientific research as a tool to study the effects of psychoactive drugs on the brain. It has been shown to have similar effects to MDMA, including increased sociability, empathy, and euphoria. N,N-dimethyl-1,3-benzodioxole-5-carboxamide has also been used to study the effects of serotonin on the brain and its role in regulating mood and behavior.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(12)7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOBBWIKDZSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)

![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)

![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)


